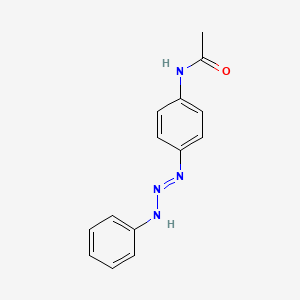![molecular formula C8H14Se B14748216 2-Selenaspiro[3.5]nonane CAS No. 185-13-7](/img/structure/B14748216.png)
2-Selenaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Selenaspiro[3.5]nonane is a unique organoselenium compound characterized by a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in its structure imparts distinct chemical properties that differentiate it from other spirocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Selenaspiro[3.5]nonane typically involves the reaction of selenium-containing precursors with suitable cyclization agents. One common method includes the use of selenium dioxide in the presence of a cyclizing agent to form the spirocyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Selenaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenide.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed under mild conditions to achieve substitution.
Major Products:
Scientific Research Applications
2-Selenaspiro[3.5]nonane has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Its derivatives are studied for their potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways involving selenium.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Selenaspiro[3.5]nonane involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur and nitrogen atoms in proteins, influencing their structure and function. This interaction can modulate various cellular pathways, including those involved in oxidative stress response and apoptosis.
Comparison with Similar Compounds
2,7-Diazaspiro[3.5]nonane: Similar spirocyclic structure but contains nitrogen atoms instead of selenium.
2-Oxa-7-azaspiro[3.5]nonane: Contains oxygen and nitrogen atoms, used in medicinal chemistry.
2,7-Diazabicyclo[4.3.0]nonane: Another spirocyclic compound with different heteroatoms.
Uniqueness: 2-Selenaspiro[3.5]nonane is unique due to the presence of selenium, which imparts distinct redox properties and biological activity. Its ability to undergo specific chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
185-13-7 |
|---|---|
Molecular Formula |
C8H14Se |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-selenaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14Se/c1-2-4-8(5-3-1)6-9-7-8/h1-7H2 |
InChI Key |
YEUBMMRYMKMTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C[Se]C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



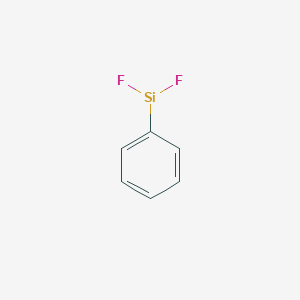
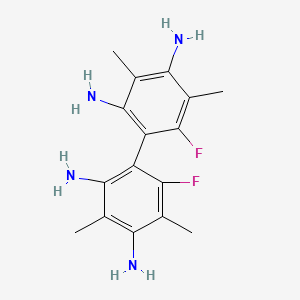
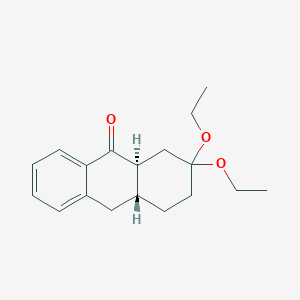


![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
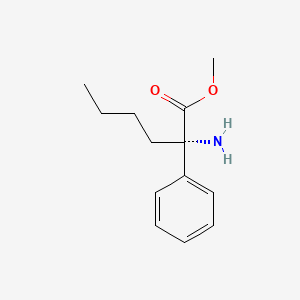
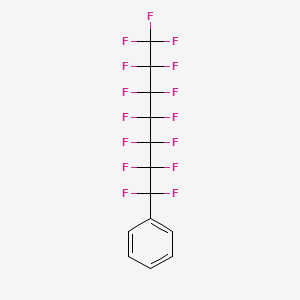
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

